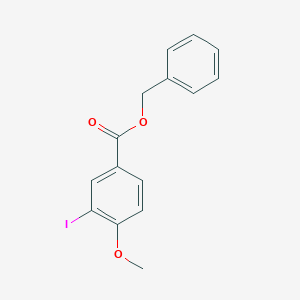![molecular formula C21H23N3O2S B250165 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide](/img/structure/B250165.png)
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to exhibit potent anti-tumor activity in preclinical studies and is currently being investigated for its potential use in cancer therapy.
Mecanismo De Acción
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide targets the Wnt signaling pathway, which is a key pathway involved in cell proliferation and differentiation. Specifically, it inhibits the activity of the protein tankyrase, which is involved in the degradation of the protein Axin. Axin is a key regulator of the Wnt pathway, and its degradation leads to increased Wnt signaling and cell proliferation. By inhibiting tankyrase, 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide stabilizes Axin and inhibits Wnt signaling, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of fibroblasts, which are involved in tissue repair and regeneration. It has also been shown to inhibit the activity of the enzyme PARP, which is involved in DNA repair. These effects may have implications for the use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in other disease states, such as fibrosis and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. It has also been shown to be effective against cancer stem cells, which are often resistant to conventional chemotherapy. However, one limitation of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide. One area of interest is the development of more potent and selective tankyrase inhibitors, which may have improved anti-tumor activity and decreased off-target effects. Another area of interest is the investigation of the use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Finally, the potential use of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide in other disease states, such as fibrosis and neurodegenerative diseases, warrants further investigation.
Métodos De Síntesis
The synthesis of 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with cyclohexyl isocyanate to form the intermediate product, 2-{[(cyclohexylcarbonyl)amino]carbonyl}benzoic acid. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide.
Aplicaciones Científicas De Investigación
2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Propiedades
Fórmula molecular |
C21H23N3O2S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
2-(cyclohexanecarbonylcarbamothioylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C21H23N3O2S/c25-19(15-9-3-1-4-10-15)24-21(27)23-18-14-8-7-13-17(18)20(26)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26)(H2,23,24,25,27) |
Clave InChI |
WLYBNFDLBCMKSL-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250082.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B250084.png)
![N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
![N-(2-furoyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250086.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B250096.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B250098.png)


![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B250105.png)
![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)